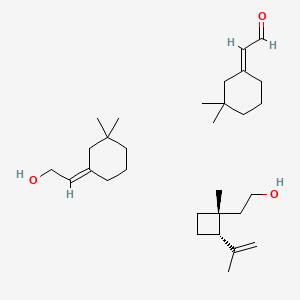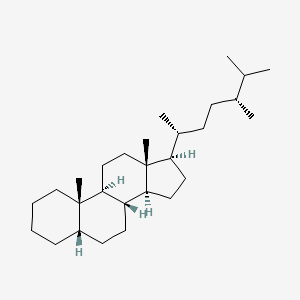
Hgg 52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hgg 52 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridinium rings and a hydroxyiminomethyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hgg 52 typically involves multiple steps. The initial step often includes the preparation of the pyridinium rings, followed by the introduction of the hydroxyiminomethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hgg 52 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Hgg 52 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biomolecules makes it a candidate for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of Hgg 52 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Chloride: A simpler compound with a single pyridinium ring.
Isovaleryl Chloride: Contains the isovaleryl group but lacks the pyridinium rings.
Hydroxyiminomethyl Pyridine: Similar structure but with fewer functional groups.
Uniqueness
Hgg 52 is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
77704-19-9 |
|---|---|
Molecular Formula |
C19H25Cl2N3O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[1-[[2-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-3-methylbutan-1-one;dichloride |
InChI |
InChI=1S/C19H24N3O3.2ClH/c1-16(2)12-19(23)17-6-5-10-21(13-17)14-25-15-22-11-4-3-7-18(22)8-9-20-24;;/h3-7,9-11,13,16H,8,12,14-15H2,1-2H3;2*1H/q+1;;/p-1/b20-9+;; |
InChI Key |
TVEIEEDDUQSMAI-ZVLLBXMWSA-M |
SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Isomeric SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2C/C=N/O.[Cl-].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Synonyms |
(2-hydroxyiminomethyl)-pyridinium-1-methyl (3-isovaleryl)-pyridinium-1-methyl ether dichloride HGG 52 HGG-52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)








![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)


